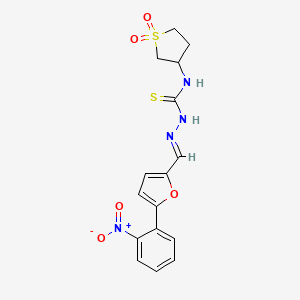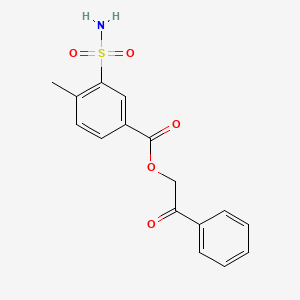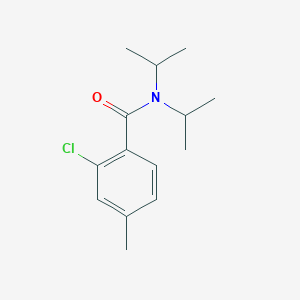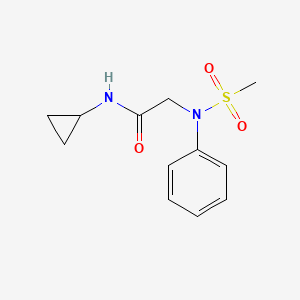
N-(5-bromo-2-pyridinyl)-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-pyridinyl)-2-quinolinamine, also known as 5-Br-PQ or BRD-5076, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a member of the quinoline family and has a molecular weight of 319.2 g/mol. The compound is a potent inhibitor of the protein kinase, TBK1, which is involved in various cellular processes such as immune response, inflammation, and autophagy.
作用机制
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-quinolinamine involves the inhibition of TBK1, which is a serine/threonine protein kinase. TBK1 is involved in various cellular processes such as immune response, inflammation, and autophagy. The inhibition of TBK1 by N-(5-bromo-2-pyridinyl)-2-quinolinamine leads to the inhibition of downstream signaling pathways, including the IRF3 and NF-κB pathways.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)-2-quinolinamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(5-bromo-2-pyridinyl)-2-quinolinamine inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to viral infection. Additionally, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In animal models, N-(5-bromo-2-pyridinyl)-2-quinolinamine has been shown to reduce inflammation in the lungs and liver.
实验室实验的优点和局限性
N-(5-bromo-2-pyridinyl)-2-quinolinamine has several advantages and limitations for lab experiments. The compound is highly specific for TBK1, which makes it a valuable tool for studying the role of TBK1 in various cellular processes. Additionally, N-(5-bromo-2-pyridinyl)-2-quinolinamine has been shown to have low toxicity in vitro and in vivo. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has a short half-life in vivo, which can limit its effectiveness in animal studies.
未来方向
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-2-quinolinamine. One potential area of research is the role of TBK1 in autophagy. TBK1 has been shown to be involved in the regulation of autophagy, and N-(5-bromo-2-pyridinyl)-2-quinolinamine could be used to study the specific role of TBK1 in this process. Additionally, the compound could be used to study the role of TBK1 in other cellular processes, such as cell proliferation and differentiation. Finally, N-(5-bromo-2-pyridinyl)-2-quinolinamine could be used as a starting point for the development of new TBK1 inhibitors with improved solubility and pharmacokinetic properties.
合成方法
The synthesis method of N-(5-bromo-2-pyridinyl)-2-quinolinamine involves the reaction of 5-bromo-2-chloropyridine with 2-aminophenylquinoline in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields N-(5-bromo-2-pyridinyl)-2-quinolinamine as a white solid with high purity.
科学研究应用
N-(5-bromo-2-pyridinyl)-2-quinolinamine has shown potential in various scientific research applications. It has been studied for its role in regulating the immune response and inflammation. The compound has been shown to inhibit the activation of the transcription factor, IRF3, which is involved in the production of pro-inflammatory cytokines. Additionally, N-(5-bromo-2-pyridinyl)-2-quinolinamine has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of immune response and inflammation.
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3/c15-11-6-8-13(16-9-11)18-14-7-5-10-3-1-2-4-12(10)17-14/h1-9H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGGFOICXVUDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5829318.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5829331.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5829333.png)
![3-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5829340.png)






![N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5829385.png)

